molecular formula C18H20ClKN3NaO14S4 B14796645 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)

Cat. No.: B14796645
M. Wt: 728.2 g/mol
InChI Key: VMEXMBMNFWHXTE-UHFFFAOYSA-L
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Description

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt): is a complex compound with a long name! Let’s break it down:

    1H-Pyrazole: This refers to the pyrazole ring system, which is a five-membered heterocyclic ring containing two nitrogen atoms.

    3-carboxylic acid: Indicates that there is a carboxylic acid functional group attached to the third carbon of the pyrazole ring.

    4,5-dihydro-5-oxo: This part suggests that there are additional substituents on the pyrazole ring.

    4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]: Describes a complex azo dye structure with sulfonate groups.

    1-(4-sulfophenyl): Indicates another sulfonate group attached to the phenyl ring.

    (sodium salt): The compound exists as a sodium salt.

Chemical Reactions Analysis

The compound may undergo various chemical reactions due to its functional groups:

    Azo coupling reactions: The azo group (N=N) can react with other compounds to form new azo dyes.

    Carboxylation reactions: The carboxylic acid group can participate in esterification or amidation reactions.

    Sulfonation reactions: The sulfonate groups (SO₃⁻) can be involved in electrophilic aromatic substitution reactions.

Common reagents and conditions for these reactions would include diazonium salts for azo coupling, carboxylation agents (such as CO₂ or acyl chlorides), and sulfuric acid for sulfonation.

Major products formed from these reactions would include various derivatives of this complex compound with modified functional groups.

Scientific Research Applications

The scientific research applications of this compound are diverse:

    Chemistry: It serves as a model compound for studying azo dyes and their reactivity.

    Biology: It could be used as a fluorescent probe or marker due to its complex structure.

    Medicine: Research into potential pharmaceutical applications is ongoing.

    Industry: Its unique structure may find applications in materials science or catalysis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. its functional groups (azo, carboxylic acid, sulfonate) suggest potential interactions with biological targets or materials surfaces.

Properties

Molecular Formula

C18H20ClKN3NaO14S4

Molecular Weight

728.2 g/mol

IUPAC Name

potassium;sodium;2-[4-[[3-chloro-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-N-(2-sulfonatooxyethyl)anilino]ethyl sulfate

InChI

InChI=1S/C18H22ClN3O14S4.K.Na/c19-17-13-15(3-6-18(17)37(23,24)12-11-36-40(31,32)33)21-20-14-1-4-16(5-2-14)22(7-9-34-38(25,26)27)8-10-35-39(28,29)30;;/h1-6,13H,7-12H2,(H,25,26,27)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2

InChI Key

VMEXMBMNFWHXTE-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)S(=O)(=O)CCOS(=O)(=O)O)Cl)N(CCOS(=O)(=O)[O-])CCOS(=O)(=O)[O-].[Na+].[K+]

Origin of Product

United States

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